2-Quinolinecarbonyl azide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36802-74-1 |
|---|---|
Molecular Formula |
C10H6N4O |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
quinoline-2-carbonyl azide |
InChI |
InChI=1S/C10H6N4O/c11-14-13-10(15)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H |
InChI Key |
TUYLKADVNBJYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Synthesis and Characterization of 2 Quinolinecarbonyl Azide
The primary method for synthesizing 2-quinolinecarbonyl azide (B81097) involves the reaction of a quinoline-2-carboxylic acid derivative with an azide source. A common laboratory preparation starts from quinaldic acid (quinoline-2-carboxylic acid). This acid is first converted to its more reactive acid chloride, quinoline-2-carbonyl chloride, typically by treatment with thionyl chloride or oxalyl chloride. The subsequent reaction of the acyl chloride with sodium azide furnishes 2-quinolinecarbonyl azide. raco.catthieme-connect.com
Another route involves the direct conversion of quinoline-2-carboxylic acid to the acyl azide using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. thieme-connect.com This one-pot method is often preferred for its mild reaction conditions. thieme-connect.com The synthesis can also be achieved from quinoline-2-carbohydrazide (B1604917) by reaction with nitrous acid. wikipedia.org
| Starting Material | Reagents | Product |
| Quinoline-2-carbonyl chloride | Sodium azide (NaN₃) | This compound |
| Quinaldic acid | Diphenylphosphoryl azide (DPPA), Triethylamine | This compound |
| Quinoline-2-carbohydrazide | Nitrous acid (HNO₂) | This compound |
This table summarizes common synthetic routes to this compound.
Reactivity Profiles and Mechanistic Investigations of 2 Quinolinecarbonyl Azide
Thermal Rearrangements: The Curtius Reaction
The Curtius rearrangement, a thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas, is a key reaction of 2-quinolinecarbonyl azide. wikipedia.orgrsc.org This reaction is valued for its mild conditions and the utility of the resulting isocyanate intermediate, which can be converted to a variety of amines and their derivatives. nih.govnih.gov
Kinetic and Thermodynamic Aspects of Nitrogen Extrusion from this compound
The thermal decomposition of this compound into an isocyanate and nitrogen gas is a concerted process. wikipedia.org This means the loss of nitrogen and the migration of the quinoline (B57606) group occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This concerted mechanism is supported by thermodynamic calculations and the absence of byproducts that would typically arise from a nitrene intermediate. wikipedia.org The reaction proceeds with complete retention of the stereochemistry of the migrating group. wikipedia.orgnih.gov
Formation and Reactivity of Quinoline-Derived Isocyanates
The primary product of the Curtius rearrangement of this compound is 2-quinolyl isocyanate. Isocyanates are highly reactive electrophiles due to the carbon atom being bonded to two electronegative atoms (nitrogen and oxygen). masterorganicchemistry.com This makes them susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
The quinoline-derived isocyanate can react with various nucleophiles to form a range of stable products:
Amines: Hydrolysis of the isocyanate with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield a primary amine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
Carbamates: Reaction with alcohols results in the formation of carbamates. wikipedia.org
Ureas: Reaction with amines produces urea (B33335) derivatives. wikipedia.org
These transformations highlight the synthetic utility of the isocyanate intermediate generated from this compound. nih.govnih.gov
Influence of Quinoline Ring Substitution on Rearrangement Pathway and Stability
The electronic nature of substituents on the quinoline ring can influence the Curtius rearrangement. Electron-donating groups on the quinoline ring can facilitate the migration of the quinolyl group, potentially lowering the activation energy of the rearrangement. Conversely, electron-withdrawing groups might hinder the migration, making the rearrangement less favorable. The stability of the resulting isocyanate can also be affected by the substituents on the quinoline ring.
[3+2] Cycloaddition Chemistry
This compound can also participate in [3+2] cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic rings.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction, often termed "click chemistry," is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org The copper catalyst activates the terminal alkyne, facilitating the cycloaddition with the azide. wikipedia.orgnih.gov
In the context of this compound, the CuAAC reaction would involve its reaction with a terminal alkyne in the presence of a copper(I) catalyst. The quinoline moiety can potentially influence the reaction rate and efficiency. Some studies have shown that chelating azides can exhibit high reactivity in CuAAC reactions. mdpi.com The nitrogen atom of the quinoline ring in this compound could potentially chelate to the copper catalyst, influencing the reaction kinetics. The reaction is generally insensitive to aqueous conditions and a wide pH range. organic-chemistry.org
Table 1: Factors Influencing CuAAC Reactions
| Factor | Description |
| Catalyst | Typically a copper(I) source, which can be generated in situ from copper(II) salts and a reducing agent. wikipedia.org |
| Ligands | Ligands can be used to stabilize the copper catalyst and improve reaction efficiency. wikipedia.org |
| Solvent | The reaction is often performed in a variety of solvents, including aqueous mixtures. organic-chemistry.org |
| Substrates | The electronic nature of both the azide and the alkyne can affect the reaction rate. mdpi.com |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition. nih.gov This reaction utilizes a strained cyclooctyne, which reacts readily with azides at physiological conditions without the need for a toxic copper catalyst. nih.gov This biocompatibility makes SPAAC a valuable tool for modifying biomolecules in living systems. nih.govnih.gov
While specific examples involving this compound in SPAAC are not detailed in the provided search results, the general principle would involve the reaction of this compound with a strained cyclooctyne. The reaction rate can be enhanced by secondary interactions. rsc.orgchemrxiv.org The utility of SPAAC has been demonstrated in polymer chemistry for decorating, linking, and crosslinking polymer chains. nih.gov
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a copper(I) catalyst. wikipedia.org | Catalyst-free. nih.gov |
| Alkyne | Terminal alkynes are typically used. wikipedia.org | Strained cyclooctynes are required. nih.gov |
| Biocompatibility | Limited by the toxicity of the copper catalyst. nih.gov | Highly biocompatible. nih.gov |
| Reaction Rate | Generally very fast. organic-chemistry.org | Can be enhanced by the nature of the azide and cyclooctyne. scm.com |
Reductive Transformations
The Staudinger reaction provides a mild and efficient method for the reduction of azides, including this compound, to primary amines. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an iminophosphorane intermediate upon treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618). wikipedia.orgalfa-chemistry.com This intermediate is then hydrolyzed to yield the corresponding amine and a phosphine oxide byproduct. wikipedia.org
The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate which then loses a molecule of nitrogen gas to form the iminophosphorane. organic-chemistry.orgnih.gov Subsequent hydrolysis in aqueous media produces the primary amine. organic-chemistry.orgwikipedia.org This reaction is highly chemoselective, tolerating a wide range of functional groups, which makes it a valuable tool in organic synthesis. sigmaaldrich.com
A significant application of this transformation is the Staudinger ligation, a powerful technique for the covalent linkage of biomolecules. sigmaaldrich.comthermofisher.com In this modification, an ester group is positioned ortho to the phosphine, allowing for intramolecular cyclization and amide bond formation before hydrolysis. sigmaaldrich.com While the classic Staudinger ligation incorporates the phosphine oxide into the final product, traceless versions have been developed where the phosphorus-containing group is cleaved off. wikipedia.orgnih.gov
The reaction of 2-azidobenzaldehydes with triphenylphosphine generates intermediates that can undergo subsequent Knoevenagel condensation and intramolecular aza-Wittig reactions to synthesize 2,3-substituted quinolines. mdpi.com
| Reagent | Intermediate | Product | Conditions | Ref. |
| Triphenylphosphine | Iminophosphorane | Primary amine | Aqueous workup | organic-chemistry.orgwikipedia.org |
| Phosphine with ortho ester | Aza-ylide | Amide-linked product | Intramolecular cyclization | sigmaaldrich.com |
| Triphenylphosphine | Phosphazide | Iminophosphorane | Loss of N₂ | organic-chemistry.orgnih.gov |
Catalytic hydrogenation is a widely used and effective method for the reduction of azides to primary amines. thieme-connect.de This method typically employs transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). thieme-connect.degoogleapis.com The reaction is generally carried out under a hydrogen atmosphere. thieme-connect.de
A key advantage of catalytic hydrogenation is its efficiency and the clean nature of the reaction, with nitrogen gas and the amine being the primary products. However, a potential drawback is the high activity of some catalysts, which can lead to the simultaneous reduction of other functional groups within the molecule. thieme-connect.de Therefore, careful selection of the catalyst and reaction conditions is crucial to achieve chemoselectivity. thieme-connect.de
Catalytic transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas. utrgv.edunih.gov In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or triethylsilane, is used to generate hydrogen in situ in the presence of a catalyst like Pd/C. utrgv.edunih.govnih.gov This approach is often milder and can offer improved selectivity. nih.gov For instance, the reduction of azides to amines can be achieved using triethylsilane and a palladium-charcoal catalyst under neutral conditions. nih.gov The catalytic hydrogenation of various azides in the presence of functionalized mixed carbonates can lead to the formation of urethanes in high yields. nih.gov
| Catalyst | Hydrogen Source | Conditions | Product | Ref. |
| Palladium on carbon (Pd/C) | Hydrogen gas | Standard | Primary amine | thieme-connect.de |
| Platinum oxide (PtO₂) | Hydrogen gas | Standard | Primary amine | googleapis.com |
| Palladium-charcoal | Triethylsilane | Mild, neutral | Primary amine | nih.gov |
| Palladium on carbon (Pd/C) | Ammonium formate | Transfer hydrogenation | Primary amine | utrgv.edu |
| Palladium on carbon (Pd/C) | Mixed carbonates, H₂ | N/A | Urethane | nih.gov |
Other Characteristic Reactions of the Azido (B1232118) Group on the Quinoline Scaffold
The azido group on the quinoline scaffold can undergo various other characteristic reactions, including thermal and photochemical transformations. su.sewikipedia.org Photolysis or thermolysis of azides can lead to the formation of highly reactive nitrene intermediates by expelling nitrogen gas. wikipedia.orgamazonaws.com These nitrenes can then participate in a variety of subsequent reactions, such as intramolecular cyclizations. mdpi.com For example, irradiation of ortho-azidocinnamoyl compounds generates nitrenes that can lead to the synthesis of 2-substituted quinolines. mdpi.com
The azido group can also participate in intramolecular electrophilic cyclization reactions. For instance, 1-azido-2-(2-propynyl)benzene undergoes smooth intramolecular cyclization in the presence of electrophilic reagents or a gold catalyst to afford the corresponding quinolines in good to high yields. researchgate.net
Furthermore, the azido group can be involved in the formation of tetrazole-fused quinoline systems. nih.govchemrestech.com For instance, 2-chloro-3-formyl quinoline can be treated with sodium azide to yield tetrazolo[1,5-a]quinoline-4-carbaldehyde. nih.gov
| Reaction Type | Reagent/Condition | Intermediate | Product | Ref. |
| Photolysis/Thermolysis | Light/Heat | Nitrene | Various (e.g., cyclized products) | mdpi.comwikipedia.orgamazonaws.com |
| Intramolecular Electrophilic Cyclization | Electrophilic reagent or AuCl₃/AgNTf₂ | N/A | Substituted quinoline | researchgate.net |
| Tetrazole formation | Sodium azide | N/A | Tetrazolo[1,5-a]quinoline (B14009986) | nih.gov |
Advanced Mechanistic Elucidation
The elucidation of reaction mechanisms involving this compound often requires the identification and characterization of transient intermediates. su.se Techniques such as laser flash photolysis, electron spin resonance (ESR) spectroscopy, and matrix isolation IR spectroscopy are invaluable for studying these short-lived species. researchgate.netuq.edu.aunih.gov
A key intermediate in many reactions of azides is the nitrene, a neutral, monovalent nitrogen species. wikipedia.org Aryl nitrenes, in particular, have been the subject of extensive study due to their propensity for rearrangement reactions. purdue.edu Both singlet and triplet nitrenes can be formed, and their distinct reactivities lead to different product distributions. su.sewikipedia.org ESR spectroscopy has been instrumental in identifying triplet ground state nitrenes. researchgate.net Time-resolved spectroscopy has allowed for the direct observation of singlet phenyl nitrene. researchgate.net
In the context of catalytic reactions, nitrene radical intermediates have emerged as important species. nih.gov These are often generated through single electron transfer from a metal catalyst to the nitrene moiety. nih.gov Spectroscopic techniques, combined with computational studies, have been crucial in characterizing these metallo-radical intermediates. nih.gov
In the Curtius rearrangement of acyl azides, carbamoylnitrenes have been proposed as key intermediates, though they have been historically difficult to detect. uq.edu.au Recent studies using matrix-isolation IR spectroscopy combined with quantum chemical calculations have provided the first direct spectroscopic evidence for these elusive species. uq.edu.au Upon photolysis, carbamoyl (B1232498) azides were shown to decompose stepwise to form the corresponding carbamoylnitrenes, which could then be rearranged to isocyanates upon further irradiation. uq.edu.au
| Intermediate | Method of Generation | Detection/Characterization Technique(s) | Ref. |
| Nitrene | Photolysis/Thermolysis of azide | ESR, UV-vis, IR, Laser Flash Photolysis | wikipedia.orgresearchgate.netnih.gov |
| Nitrene Radical | Catalytic reaction with metal complex | EPR, ESI-MS, DFT calculations | nih.govnih.gov |
| Carbamoylnitrene | Photolysis of carbamoyl azide | Matrix-isolation IR spectroscopy, Quantum chemical calculations | uq.edu.au |
| 1,2-Didehydroazepine | Photolysis of phenyl azide | Laser flash photolysis with UV-vis detection | nih.gov |
Transition State Modeling and Computational Analysis (e.g., DFT Studies) for Azide Reactivitynih.govsioc-journal.cnirb.hrnih.govnih.govukm.myrsc.org
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reactivity of this compound. By modeling the transition states of its various reactions, chemists can predict reaction pathways, understand activation barriers, and rationalize product distributions. nih.govirb.hr These computational analyses are crucial for exploring mechanisms that are difficult to probe experimentally. sioc-journal.cn
DFT calculations are employed to determine the geometries of reactants, intermediates, transition states, and products. nih.gov A key aspect of this analysis is the confirmation of a transition state structure by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov For instance, in studies of related quinoline systems, DFT has been used to predict the transition state structure for oxidative hydroxylation, confirming the most reactive site and the nature of the reaction mechanism through analysis of atomic charges and bond orders. nih.gov
The reactivity of the azide group in this compound can be understood through several theoretical models:
Frontier Molecular Orbital (FMO) Theory : This theory examines the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.com For cycloaddition reactions, the energy gap between the HOMO of the dipolarophile (e.g., an alkyne) and the LUMO of the azide (the 1,3-dipole), or vice versa, determines the reaction's feasibility. mdpi.com A smaller energy gap generally corresponds to a faster reaction. mdpi.com DFT calculations can precisely determine the energies and coefficients of these frontier orbitals, explaining the regioselectivity and reactivity trends. nih.govmdpi.com Studies on various azides show that electron-withdrawing or -donating groups on the aryl ring significantly alter the HOMO and LUMO energies, thereby influencing reactivity. irb.hrmdpi.com
Distortion/Interaction Model : This model, often used in conjunction with FMO theory, dissects the activation energy of a reaction into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the energy released upon their interaction in the transition state (interaction energy). mdpi.com This analysis helps to understand whether the activation barrier is dominated by the geometric rearrangement of the azide and its reaction partner or by the electronic interactions between them.
Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.govmdpi.com For this compound, NBO calculations can reveal the charge distribution across the N3 moiety and the carbonyl group, helping to explain the regioselectivity of its reactions. unibo.it For example, in cycloadditions, the analysis can clarify why one terminal nitrogen of the azide is more nucleophilic than the other. irb.hr
Molecular Electrostatic Potential (MEP) : MEP mapping visually represents the electrostatic potential on the electron density surface of the molecule. nih.govnih.gov It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP surface would highlight the negative potential around the terminal nitrogen atoms of the azide and the positive potential on the carbonyl carbon, predicting sites for nucleophilic and electrophilic attack, respectively. nih.gov
Computational studies on acyl azides, a class to which this compound belongs, have extensively modeled the Curtius rearrangement. masterorganicchemistry.com DFT calculations can map the potential energy surface for the concerted migration of the quinoline group and the expulsion of dinitrogen (N2), leading to the formation of a quinolyl isocyanate. These models help to calculate the activation energy for this unimolecular rearrangement and to understand the electronic factors in the quinoline ring that might influence the migration aptitude.
The table below summarizes key parameters obtained from DFT studies on related azide and quinoline compounds, illustrating the types of data generated for this compound.
| Computational Method | Analyzed Parameter | Typical Findings & Significance |
| DFT (e.g., B3LYP, M06-2X) | Transition State (TS) Geometry & Frequency | Confirms the TS with a single imaginary frequency; provides bond lengths and angles at the peak of the reaction barrier. nih.gov |
| FMO Analysis | HOMO-LUMO Energy Gap (ΔE) | A smaller ΔE indicates higher reactivity for cycloadditions. Predicts kinetic favorability. nih.govmdpi.com |
| NBO Analysis | Atomic Charges & Orbital Interactions | Reveals charge distribution on the azide (Nα, Nβ, Nγ) and carbonyl carbon, explaining regioselectivity. mdpi.com |
| MEP Analysis | Electrostatic Potential Surface | Visually identifies nucleophilic (negative potential) and electrophilic (positive potential) sites on the molecule. nih.gov |
| IRC Calculations | Intrinsic Reaction Coordinate | Traces the reaction path from the transition state to both reactants and products, confirming the connection. |
Spectroscopic Monitoring of Reaction Progress and Intermediate Formationnih.govnih.govnottingham.ac.ukchromatographyonline.com
Spectroscopic techniques are indispensable for real-time monitoring of reactions involving this compound and for the detection and characterization of transient intermediates. The unique vibrational and electronic properties of the azide and its subsequent transformation products allow for detailed mechanistic investigations. nih.govnih.gov
Infrared (IR) Spectroscopy : The azide group has a very strong and characteristic asymmetric stretching vibration (νas) that appears in a relatively clean region of the IR spectrum, typically around 2130-2170 cm-1. The disappearance of this intense absorption band is a direct and convenient way to monitor the progress of any reaction consuming the azide, such as the Curtius rearrangement or a cycloaddition. fraunhofer.de Concurrently, the appearance of new, characteristic bands can signal the formation of products. For instance, in the Curtius rearrangement, the formation of the isocyanate intermediate is marked by the emergence of a strong, broad absorption band around 2250-2280 cm-1. masterorganicchemistry.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution 1H and 13C NMR spectroscopy are powerful tools for tracking the structural evolution of the quinoline moiety during a reaction. nottingham.ac.ukmdpi.com Changes in the chemical shifts and coupling constants of the aromatic protons and carbons on the quinoline ring can provide evidence for the formation of intermediates and final products. mdpi.com For example, upon rearrangement to the isocyanate, the electronic environment of the C2 carbon (to which the carbonyl group is attached) and the adjacent protons would change significantly, leading to observable shifts in the NMR spectrum. In reactions where the azide is a participating nucleophile, such as in the formation of a triazole, the appearance of a new set of signals corresponding to the newly formed heterocyclic ring can be monitored over time to determine reaction kinetics. nottingham.ac.uk
Transient Absorption Spectroscopy : For very fast reactions, such as those involving photochemically or radiolytically generated intermediates, transient absorption spectroscopy is employed. nih.gov This technique, often using pulse radiolysis or laser flash photolysis, allows for the detection of short-lived species with lifetimes in the microsecond to nanosecond range. diva-portal.org For example, the photolysis of this compound could lead to the formation of a singlet nitrene intermediate after the expulsion of N2. This nitrene would have a distinct electronic absorption spectrum that could be captured and identified. diva-portal.org Studies on similar aromatic systems have successfully used this method to characterize radical cations and adducts, often in conjunction with DFT calculations to predict and confirm the observed spectra. nih.gov
The following table outlines how different spectroscopic methods can be applied to monitor the reactivity of this compound.
| Spectroscopic Technique | Monitored Species/Group | Key Observational Changes | Information Gained |
| FT-IR Spectroscopy | Azide (-N3), Isocyanate (-NCO) | Disappearance of strong azide stretch (~2140 cm-1). Appearance of strong isocyanate stretch (~2270 cm-1). fraunhofer.de | Reaction progress, confirmation of Curtius rearrangement. |
| 1H & 13C NMR | Quinoline Ring, Product Structures | Changes in chemical shifts of aromatic protons/carbons. Appearance of new signals for products (e.g., triazole ring protons). nottingham.ac.ukchromatographyonline.com | Structural elucidation of products, reaction kinetics. |
| UV-Vis Spectroscopy | Conjugated π-system | Shifts in λmax due to changes in the electronic structure of the quinoline chromophore upon reaction. | Monitoring reaction progress, probing electronic changes. |
| Transient Absorption | Nitrene, Radical Intermediates | Detection of new, short-lived absorption bands following photolysis or radiolysis. nih.gov | Identification and characterization of reactive intermediates. |
| Mass Spectrometry (MS) | Molecular Ions | Detection of the mass-to-charge ratio of intermediates and products. | Confirmation of product identity, detection of intermediates. chromatographyonline.com |
By combining these spectroscopic methods with the computational analyses described in the previous section, a comprehensive picture of the reaction mechanisms, intermediates, and transition states for this compound can be developed. nih.gov
Strategic Applications in Complex Organic Synthesis
The 2-Quinolinecarbonyl (Quin) Group as a Stereodirecting Handle in Glycosylation Chemistry
The precise control of stereochemistry at the anomeric center is a fundamental challenge in the chemical synthesis of oligosaccharides and glycoconjugates. nih.gov The formation of 1,2-cis glycosidic linkages is particularly difficult to achieve with high selectivity. nih.govnih.gov The 2-quinolinecarbonyl (Quin) group has emerged as an effective remote participating group, capable of directing the stereochemical outcome of glycosylation reactions through non-covalent interactions.
The stereodirecting influence of the Quin group is attributed to its ability to form a key hydrogen bond with the incoming glycosyl acceptor. researchgate.net When installed at a suitable position on the glycosyl donor, such as the C5-position of 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo), the nitrogen atom of the quinoline (B57606) ring acts as a hydrogen-bond acceptor. researchgate.netbeilstein-journals.org This interaction pre-organizes the glycosyl donor and acceptor into a rigid transition state, guiding the acceptor to attack the anomeric center from a specific face. researchgate.net This hydrogen bond-mediated aglycon delivery (HAD) mechanism effectively shields one face of the oxocarbenium ion intermediate, leading to high anomeric selectivity. nih.gov For instance, the use of a 5-O-Quin-substituted Kdo thioglycoside donor with primary glycosyl acceptors resulted in complete β-stereoselectivity. nih.govacs.orgscispace.com This level of control is crucial for constructing specific glycosidic linkages found in biologically active molecules.
A significant application of the Quin directing group is in the stereoselective synthesis of 1,2-cis-glycosides, which are notoriously challenging to prepare. nih.govfrontiersin.org While traditional methods involving neighboring group participation at the C-2 position reliably yield 1,2-trans products, the formation of the 1,2-cis isomer requires alternative strategies. beilstein-journals.org The remote participation of the Quin group provides a powerful solution. By controlling the trajectory of the incoming nucleophile (the glycosyl acceptor) through hydrogen bonding, the Quin group effectively dictates the formation of the cis-product. researchgate.net
This methodology has been successfully applied to the synthesis of various complex oligosaccharides. For example, researchers have demonstrated that 5-O-(2-quinolinecarbonyl) substituted arabinose can be employed as a glycosyl donor for β-stereoselective d- and l-arabinofuranosylation. nih.gov Similarly, the synthesis of both α- and β-Kdo glycosides has been achieved by leveraging the switchable stereodirecting effect of the C5-ester, including the Quin group. nih.govacs.orgscispace.com The choice of acceptor alcohol can influence the stereochemical outcome; primary alcohols tend to yield β-glycosides with complete selectivity when using a 5-O-Quin Kdo donor. acs.orgscispace.com
Table 1: Examples of Quin-Directed 1,2-cis Glycosylation
| Glycosyl Donor Moiety | Glycosyl Acceptor Type | Predominant Product Stereochemistry | Reference(s) |
| 5-O-Quin-Kdo | Primary Alcohol | 1,2-cis (β) | nih.gov, acs.org |
| 5-O-Quin-Arabinose | Various Alcohols | 1,2-cis (β) | nih.gov |
| 5-O-Quin-Kdo | Disarmed/Crowded Secondary Alcohol | 1,2-trans (α) | acs.org, scispace.com |
The ability to reliably construct challenging glycosidic linkages makes the Quin-directed methodology highly valuable in the total synthesis of complex glycoconjugates and natural products. nih.govimperial.ac.ukorganicchemistrydata.org Glycoconjugates, which are proteins or lipids with attached sugar chains (glycans), play critical roles in numerous biological processes, and their synthesis is essential for biological studies. nih.govnih.gov The Quin group facilitates the assembly of the intricate oligosaccharide portions of these molecules with high fidelity. For example, the facile preparation of a unique trisaccharide motif containing both α- and β-Kdo glycosidic bonds demonstrated the synthetic utility of this approach, paving the way for the synthesis of complex bacterial capsular polysaccharides. nih.govacs.org The robust and predictable nature of this glycosylation strategy allows for its incorporation into multi-step synthetic sequences required for accessing biologically active natural products. nih.gov
Building Block for Nitrogen-Containing Heterocyclic Architectures
Beyond its role in glycosylation, the 2-quinolinecarbonyl azide (B81097) molecule is a precursor for the synthesis of other nitrogen-containing heterocycles. The azide moiety is a high-energy functional group that can undergo a variety of transformations, including cycloadditions, reductions, and rearrangements, to form new ring systems. researchgate.net
The azide group in 2-quinolinecarbonyl azide and related 2-azidoquinoline derivatives can be transformed to generate quinolone and other fused quinoline structures. organic-chemistry.orgnih.gov One common strategy involves the intramolecular aza-Wittig reaction. nih.gov In this process, the azide reacts with a phosphine (B1218219) to form an iminophosphorane, which can then react with a suitably placed carbonyl group to form a new heterocyclic ring. Another pathway involves the thermal or photochemical decomposition of the azide to a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular C-H insertion or cyclization reactions to build fused ring systems. Furthermore, the azide can participate in cascade reactions; for instance, the addition of a nitroalkene to an azidoquinoline can initiate a cyclization and nitrogen extrusion sequence to afford substituted quinolines. nih.gov These transformations provide access to the quinolone core, a privileged scaffold found in many pharmaceuticals and biologically active compounds. nih.govsapub.org
A characteristic reaction of azides ortho to a ring nitrogen, as in 2-azidoquinolines, is the reversible intramolecular cyclization to form a fused tetrazole ring system. nih.govresearchgate.net This process represents a valence tautomerism known as the azide-tetrazole equilibrium. For 2-azidoquinoline derivatives, this equilibrium lies with the fused tetrazolo[1,5-a]quinoline (B14009986) structure. nih.govresearchgate.net This intramolecular [3+2] cycloaddition provides a direct route to this specific heterocyclic architecture. nih.gov The position of this equilibrium can be influenced by factors such as substituents, solvent, and temperature. nih.gov Fused tetrazole systems are important in medicinal chemistry, often acting as bioisosteres for carboxylic acids or cis-amides, and their synthesis from stable azide precursors is a key synthetic strategy. researchgate.netbeilstein-journals.org
Modular Approaches to Polyheterocyclic Compounds Incorporating Quinoline-Azide Adducts4.3. Utilization as a Versatile Synthetic Intermediate for Quinoline-Scaffolded Molecules
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Advanced Analytical and Spectroscopic Techniques in Research on 2 Quinolinecarbonyl Azide
Spectroscopic Characterization for Mechanistic Studies
Mechanistic studies of 2-quinolinecarbonyl azide (B81097) involve a combination of spectroscopic techniques to monitor the reaction progress, detect short-lived species, and identify final products.
Infrared (IR) Spectroscopy for Kinetics: IR spectroscopy is a powerful tool for kinetic analysis due to the distinct and strong absorption band of the azide functional group. The asymmetric stretching vibration (ν(N₃)) of the acyl azide typically appears in a spectral region (around 2100-2200 cm⁻¹) that is free from other common organic functional group absorptions. nih.govchemrxiv.orgnih.gov The thermal decomposition of 2-quinolinecarbonyl azide into an isocyanate and dinitrogen gas can be monitored by observing the disappearance of this characteristic azide peak over time. organic-chemistry.org Concurrently, the appearance of the strong, broad isocyanate (-N=C=O) stretching band around 2250-2280 cm⁻¹ provides a method to track product formation. By measuring the change in absorbance of either of these peaks at fixed time intervals, the reaction rate can be determined.
Table 1: Illustrative IR Data for Kinetic Monitoring of this compound Decomposition
| Time (minutes) | Absorbance at ~2140 cm⁻¹ (Azide Peak) | Absorbance at ~2260 cm⁻¹ (Isocyanate Peak) |
| 0 | 0.98 | 0.01 |
| 10 | 0.75 | 0.24 |
| 20 | 0.58 | 0.41 |
| 30 | 0.44 | 0.55 |
| 60 | 0.20 | 0.79 |
| 120 | 0.04 | 0.95 |
Variable-Temperature NMR (VT-NMR) for Intermediates: VT-NMR spectroscopy is a crucial technique for detecting and characterizing reactive intermediates that are too unstable to be isolated under normal conditions. ox.ac.ukoxinst.com In the study of the Curtius rearrangement of this compound, lowering the temperature could potentially slow the reaction rates enough to allow for the observation of intermediates. nih.govmsu.edu For instance, an acylnitrene intermediate, though often transient, might be stabilized at very low temperatures (e.g., -80°C to -40°C), making it observable by NMR. ox.ac.uknih.gov Changes in the chemical shifts and the appearance of new, broad signals in the ¹H or ¹³C NMR spectra upon cooling can provide structural information about such transient species. researchgate.net
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern of this compound. The primary and most characteristic fragmentation of acyl azides is the loss of a molecule of dinitrogen (N₂, 28 Da). nih.govresearchgate.netresearchgate.net This initial fragmentation would lead to the formation of a [M-28]⁺ ion, corresponding to the 2-quinolyl isocyanate radical cation. Further fragmentation would likely involve the quinoline (B57606) ring system itself. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its key fragments with high accuracy.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₁₀H₆N₄O)
| Ion | Formula | Predicted m/z (Monoisotopic) | Description |
| [M]⁺ | [C₁₀H₆N₄O]⁺ | 198.0542 | Molecular Ion |
| [M-N₂]⁺ | [C₁₀H₆N₂O]⁺ | 170.0480 | Loss of dinitrogen (primary fragmentation) |
| [M-N₂-CO]⁺ | [C₉H₆N₂]⁺ | 142.0531 | Subsequent loss of carbon monoxide |
| [C₉H₇N]⁺ | [C₉H₇N]⁺ | 129.0578 | Quinoline cation fragment |
X-ray Crystallography for Structural Confirmation of Key Intermediates and Products
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. nih.gov While highly reactive intermediates like acylnitrenes are generally not stable enough to be crystallized, this technique is invaluable for confirming the structure of the starting material, this compound, and any stable products derived from its reactions.
For instance, if the isocyanate intermediate formed during the Curtius rearrangement is trapped with an alcohol, the resulting carbamate (B1207046) product could be crystallized. X-ray diffraction analysis of this crystal would provide unambiguous proof of its structure, yielding precise data on bond lengths, bond angles, and intermolecular interactions. This confirmation is crucial for validating the proposed reaction mechanism. The process involves exposing a suitable crystal to an X-ray beam and analyzing the resulting diffraction pattern to build a map of electron density, from which the atomic positions can be determined. nih.gov
Table 3: Representative Data Obtained from a Hypothetical X-ray Crystal Structure Analysis of a 2-Quinoline Carbamate Derivative
| Parameter | Description | Example Value |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5, b = 12.1, c = 9.3; β = 98.5° |
| Key Bond Length (C-N) | Carbamate C-N bond | 1.35 Å |
| Key Bond Angle (N-C=O) | Carbamate N-C=O angle | 125.2° |
| R-factor | Index of refinement quality | 0.045 |
Application of Advanced Spectroscopic Methods for Kinetic and Thermodynamic Analyses
To gain a deeper, quantitative understanding of the reaction dynamics of this compound, advanced spectroscopic methods are employed to determine kinetic and thermodynamic parameters.
Stopped-flow spectroscopy is an ideal technique for studying rapid reactions that occur on millisecond to second timescales. york.ac.ukhi-techsci.comcolorado.edu By rapidly mixing the reactant solutions and monitoring the change in absorbance or fluorescence in real-time, pre-steady-state kinetics can be investigated. biologic.netnih.gov For the thermal decomposition of this compound, a solution of the azide could be rapidly injected into a heated solvent in a stopped-flow apparatus coupled with a UV-Vis spectrophotometer. youtube.com The rate of the reaction could be measured by monitoring the change in the UV-Vis spectrum as the azide is converted to the isocyanate.
By conducting these kinetic experiments at various temperatures, thermodynamic activation parameters can be determined using the Eyring equation. A plot of ln(k/T) versus 1/T (an Eyring plot) yields a straight line from which the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be calculated. researchgate.net These values provide critical insight into the energy barrier and the degree of order in the transition state of the reaction, respectively.
Table 4: Hypothetical Kinetic and Thermodynamic Data for the Thermal Decomposition of this compound
| Temperature (K) | Observed Rate Constant, k (s⁻¹) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) | Gibbs Free Energy of Activation (ΔG‡ at 298 K) |
| 323 | 0.015 | |||
| 333 | 0.042 | 85 kJ/mol | -15 J/(mol·K) | 89.5 kJ/mol |
| 343 | 0.110 | |||
| 353 | 0.275 |
Future Prospects and Emerging Research Avenues
Exploration of Novel Reactivity and Unexplored Transformations of 2-Quinolinecarbonyl Azide (B81097)
The reactivity of 2-quinolinecarbonyl azide is largely dictated by the acyl azide group, which is known for its ability to undergo Curtius rearrangement to form an isocyanate. This isocyanate is a versatile intermediate for the synthesis of a wide range of nitrogen-containing compounds. However, the influence of the quinoline (B57606) ring on the reactivity of the acyl azide group presents a fertile ground for investigation.
Future research could focus on the following areas:
Controlled Curtius Rearrangement: Investigating the conditions for the Curtius rearrangement of this compound to 2-quinolyl isocyanate. The electronic properties of the quinoline ring may influence the reaction conditions required and the stability of the resulting isocyanate.
Intramolecular Cyclization Reactions: The nitrogen atom at the 1-position of the quinoline ring could potentially interact with the acyl azide or the derived isocyanate under certain conditions, leading to novel heterocyclic scaffolds. Research into transition-metal-catalyzed or photochemical reactions could unveil new intramolecular cyclization pathways.
Azide-Tetrazole Tautomerism: In heterocyclic systems, an azido (B1232118) group can exist in equilibrium with a fused tetrazole ring. Studies on 2-azidoquinolines have shown the prevalence of the tetrazolo[1,5-a]quinoline (B14009986) form. researchgate.net It is crucial to investigate whether a similar tautomerism exists for this compound and how this equilibrium influences its reactivity. This could open up reaction pathways characteristic of tetrazoles rather than azides.
Dichotomous Reactivity in C-H Amidation: Acyl azides have demonstrated the ability to participate in C-H amidation reactions. The choice of catalyst, such as rhodium or ruthenium, can direct the reaction towards either C-C or C-N amidation. nih.gov A systematic study of this compound in such reactions could lead to the selective functionalization of various substrates, offering a direct route to complex amides.
A summary of potential reactions is presented in Table 1.
Table 1: Potential Unexplored Reactions of this compound| Reaction Type | Potential Products | Research Focus |
|---|---|---|
| Curtius Rearrangement | 2-Quinolyl isocyanate, ureas, carbamates, amides | Optimization of reaction conditions and trapping of the isocyanate intermediate. |
| Intramolecular Cyclization | Novel fused quinoline heterocycles | Exploration of thermal, photochemical, and catalytic methods. |
| Azide-Tetrazole Tautomerism | Tetrazolo[1,5-a]quinoline derivatives | Spectroscopic and computational studies to determine the predominant tautomer and its reactivity. |
| Catalytic C-H Amidation | Functionalized amides | Catalyst screening (Rh, Ru, etc.) to control selectivity and substrate scope. |
Development of Catalytic and Greener Synthetic Pathways for Acyl Azides
The traditional synthesis of acyl azides often involves the use of stoichiometric and potentially hazardous reagents. The development of catalytic and more environmentally benign methods for the synthesis of this compound is a critical area for future research.
Key research directions include:
Direct Carboxylic Acid Azidation: Developing catalytic methods for the direct conversion of quinoline-2-carboxylic acid to this compound would be a significant advancement. This could involve the use of novel activating agents and azide sources that are safer and more efficient. ajchem-a.com
One-Pot Syntheses: Designing one-pot procedures starting from readily available precursors, such as 2-methylquinoline (B7769805) or quinoline-2-carbaldehyde, could streamline the synthesis and reduce waste. nih.govmdpi.com For instance, a one-pot oxidation-azidation sequence could be explored.
Greener Reaction Media: The use of sustainable solvents, such as polyethylene (B3416737) glycol (PEG) or ionic liquids, has been shown to be effective for the synthesis of other acyl azides and could be adapted for this compound. molbase.com
Biocatalytic Approaches: The use of enzymes, such as monoamine oxidases, for the synthesis of quinoline derivatives is an emerging field. northumbria.ac.uknih.gov Future research could explore the potential of biocatalysis for the synthesis of quinoline-2-carboxylic acid and its subsequent conversion to the acyl azide.
Table 2 outlines some potential greener synthetic strategies.
Table 2: Potential Greener Synthetic Pathways to this compound| Synthetic Strategy | Precursor | Key Features | Potential Advantages |
|---|---|---|---|
| Catalytic Azidation | Quinoline-2-carboxylic acid | Use of a catalyst to avoid stoichiometric activators. | Reduced waste, milder conditions. |
| One-Pot Synthesis | 2-Methylquinoline | Tandem oxidation and azidation reactions. | Improved efficiency, atom economy. |
| Green Solvents | Quinoline-2-carbonyl chloride | Replacement of volatile organic solvents with PEG or ionic liquids. | Reduced environmental impact, potential for catalyst recycling. |
| Chemo-enzymatic Synthesis | 1,2,3,4-Tetrahydroquinoline | Enzymatic oxidation to the quinoline followed by chemical azidation. | High selectivity, mild reaction conditions. |
Integration into Advanced Functional Material Synthesis and Supramolecular Architectures
The quinoline moiety is a well-known fluorophore and a privileged scaffold in medicinal chemistry, while the azide group is a versatile functional handle for "click" chemistry and for forming coordination polymers. nih.govmdpi.com The combination of these two features in this compound makes it an attractive building block for advanced materials.
Future research in this area could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The azide group can act as a bridging ligand between metal centers, and the quinoline nitrogen can also coordinate to metals. mdpi.comresearchgate.net The systematic investigation of the reaction of this compound with various metal salts could lead to the discovery of new coordination polymers with interesting photoluminescent, magnetic, or catalytic properties.
Cross-linking Agents in Polymers: Organic azides can serve as efficient cross-linkers for polymers, either through thermal or photochemical activation to form highly reactive nitrenes. arabjchem.org this compound could be incorporated into polymer backbones or used as an additive to create cross-linked materials with enhanced thermal stability and mechanical properties, potentially with added fluorescence from the quinoline unit.
Functionalization of Surfaces and Biomolecules: The azide group can be used to attach the quinoline moiety to other molecules or surfaces via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This could be used to develop fluorescent probes, sensors, or to modify biomolecules.
Theoretical Predictions and Computational Insights for Rational Design Principles
Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the properties and reactivity of this compound, guiding experimental work and accelerating discovery. nih.govrsc.org
Emerging research avenues in this domain include:
Reaction Mechanism Elucidation: DFT calculations can be used to model the reaction pathways for the Curtius rearrangement, cyclization reactions, and catalytic amidations. This can help in understanding the factors that control selectivity and in optimizing reaction conditions.
Prediction of Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can predict the electronic absorption and emission spectra of this compound and its derivatives. rsc.org This would be crucial for the design of new fluorescent materials and probes.
Modeling Supramolecular Interactions: Computational methods can be employed to study the non-covalent interactions that govern the assembly of supramolecular structures involving this compound. This can aid in the rational design of coordination polymers and other complex architectures.
Reactivity Indices: Calculation of chemical reactivity descriptors such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and Fukui functions can provide a quantitative understanding of the molecule's reactivity towards different reagents. arabjchem.org
A summary of potential computational studies is provided in Table 3.
Table 3: Potential Computational Studies on this compound| Computational Method | Property to be Studied | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries | To understand and predict reactivity and reaction mechanisms. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | To guide the development of fluorescent materials and probes. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | To understand the stability and structure of supramolecular assemblies. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects | To simulate the behavior of the molecule in different environments. |
Q & A
Q. How can computational methods elucidate the reaction mechanism of this compound in cycloadditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. Compare computed IR/NMR spectra with experimental data. Kinetic studies (e.g., variable-temperature NMR) reveal activation parameters for azide-alkyne interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
